molecular formula C12H19ClN2O B1394703 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1219982-51-0

3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride

Cat. No. B1394703
CAS RN: 1219982-51-0
M. Wt: 242.74 g/mol
InChI Key: IKLGQJPBMLYNAW-UHFFFAOYSA-N
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Description

3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O and a molecular weight of 242.75 . It is a derivative of pyridine, dihydropyridine, and piperidine, which are heterocyclic compounds that play significant roles in medicinal, synthetic, and bio-organic chemistry .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various intra- and intermolecular reactions . A structure-based drug design approach has been used to synthesize 3,4-disubstituted pyridine derivatives . The optimization of this series by focusing on ligand-lipophilicity efficiency value resulted in the discovery of a potent and highly selective derivative .


Molecular Structure Analysis

The molecular structure of this compound is based on the piperidine moiety, a six-membered heterocycle including one nitrogen atom and five carbon atoms . The X-ray crystal structure of a derivative of this compound revealed a unique binding mode .

Scientific Research Applications

Synthesis and Memory Enhancement

Research indicates that derivatives of 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride have been synthesized and studied for their potential to enhance memory. One study synthesized 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and tested its effects on memory in mice, finding a positive impact on memory ability as assessed by swimming maze tests (Li Ming-zhu, 2008). Similarly, 4-alkyl-1-[2-(pyridin-2-yl ethoxy)ethyl] piperazine was synthesized and evaluated for memory enhancement in mice, demonstrating specific structural requirements for the observed learning and memory effects (Li Ming-zhu, 2008).

Receptor Modulation and Pharmacokinetics

Selective Estrogen Receptor Modulators (SERMs)

A study on a class of compounds known as SERMs, which includes derivatives similar to this compound, revealed their potential to exhibit estrogen agonist properties on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterine tissues. The modification of the carbonyl group in the compound structure significantly increased its estrogen antagonist potency (A. Palkowitz et al., 1997).

5-HT Receptor Agonists

A compound from a series of piperidinyl indole derivatives, likely structurally related to this compound, showed potent 5-HT receptor agonist activity in rat brains. This activity was linked to significant decreases in 5-HIAA concentrations, suggesting an impact on serotonin (5-HT) neurons (C. Euvrard, J. Boissier, 1980).

5-HT4 Receptor Ligands and Cognitive Performance

Activation of 5-HT4 receptors by compounds structurally related to this compound was found to potentially enhance cognitive performance. The study highlighted the differential effects of two novel 5-HT4 receptor agonists on rat spatial learning and memory, with one compound showing reversal of cognitive deficits induced by atropine (D. Fontana et al., 1997).

Analytical and Toxicological Studies

Analysis of Pyridine Metabolites and Toxic Actions

A study comparing pyridine with its metabolites in rats revealed significant hepatoxicity and nephrotoxicity associated with certain metabolites. The research suggested that metabolites of pyridine, like this compound, may play roles in its toxic actions (G. Carlson, 1996).

Metabolism, Excretion, and Pharmacokinetics

The pharmacokinetics of a dipeptidyl peptidase IV inhibitor structurally related to this compound were examined in rats, dogs, and humans, providing insights into its metabolism, excretion, and the routes of metabolism, including hydroxylation and N-dealkylation (Raman K. Sharma et al., 2012).

Future Directions

The future directions for research on 3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride and its derivatives could involve further optimization of the compounds for their activity as inhibitors of CH24H . This could have therapeutic relevance for diseases with underlying neural hyperexcitation .

properties

IUPAC Name

3-(2-piperidin-4-ylethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-2-12(10-14-6-1)15-9-5-11-3-7-13-8-4-11;/h1-2,6,10-11,13H,3-5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGQJPBMLYNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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